![molecular formula C18HF13 B12616734 1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene CAS No. 920269-33-6](/img/structure/B12616734.png)
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene is a highly fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms attached to a benzene ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of pentafluorophenyl derivatives as starting materials. The reaction conditions often require the presence of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in high-tech industries.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can produce quinones or other oxygenated products.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its high stability and unique electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Chemical Sensors: Its unique reactivity makes it suitable for use in chemical sensors and detection systems.
Catalysis: It is used as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The multiple fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. This can lead to the formation of stable complexes or intermediates, which are crucial in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorobenzene: A simpler fluorinated benzene derivative with fewer fluorine atoms.
Hexafluorobenzene: Another highly fluorinated benzene compound with six fluorine atoms.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to the benzene ring.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene is unique due to its highly fluorinated structure, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and inert materials.
Propiedades
Número CAS |
920269-33-6 |
|---|---|
Fórmula molecular |
C18HF13 |
Peso molecular |
464.2 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18HF13/c19-2-1-3(20)5(7-11(24)15(28)18(31)16(29)12(7)25)8(21)4(2)6-9(22)13(26)17(30)14(27)10(6)23/h1H |
Clave InChI |
NRVKXKFKADZVTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
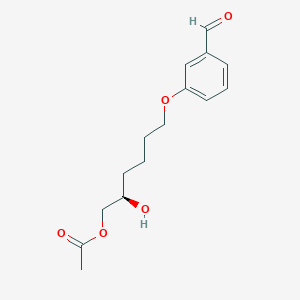

![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
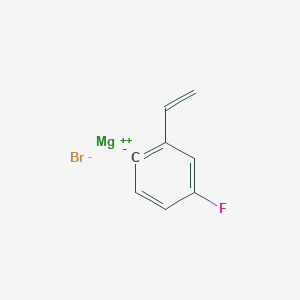
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)
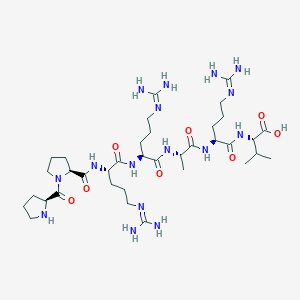
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
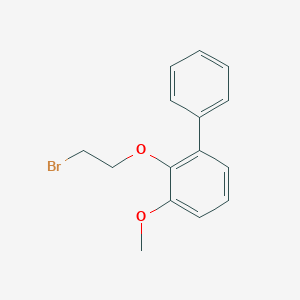
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
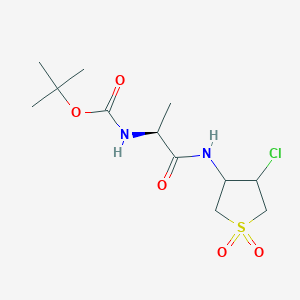
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)
